molecular formula C15H13ClFNO2 B5776932 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide

Cat. No.: B5776932
M. Wt: 293.72 g/mol
InChI Key: YPZUSTPRDWJHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position, an ethoxy group at the fourth position, and a fluorophenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzoic acid and 3-fluoroaniline as the primary starting materials.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-ethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 3-fluoroaniline to form the desired benzamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis results in the formation of 3-chloro-4-ethoxybenzoic acid and 3-fluoroaniline.

Scientific Research Applications

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide: Similar structure but with the fluorophenyl group at a different position.

    3-chloro-4-ethoxy-N-(3-chlorophenyl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-chloro-4-ethoxy-N-(3-methylphenyl)benzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide is unique due to the specific combination of substituents on the benzamide structure. The presence of both chloro and ethoxy groups on the benzene ring, along with the fluorophenyl group attached to the nitrogen atom, imparts distinct chemical and biological properties. This unique structure may result in specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-14-7-6-10(8-13(14)16)15(19)18-12-5-3-4-11(17)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUSTPRDWJHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.